molecular formula C20H17N5O B3221366 4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide CAS No. 1206995-24-5

4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide

Cat. No.: B3221366
CAS No.: 1206995-24-5
M. Wt: 343.4
InChI Key: LPCHSFYGCFGJSY-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research, particularly in the field of oncology. This molecule features a benzamide core, a structure present in various biologically active compounds and pharmaceutical agents . Its potential research value is underscored by the incorporation of two prominent nitrogen-containing heterocycles: a 1H-imidazole and a 1H-pyrazole moiety. The imidazole ring is a five-membered heterocycle known for its amphoteric nature and is a key building block in many natural products and approved drugs, ranging from antiulcer agents to antifungals and anticancer therapeutics . Similarly, pyrazole derivatives are recognized as pharmacologically important scaffolds with a diverse array of therapeutic activities, including anticancer and anti-inflammatory properties . While specific biological data for this exact compound is not available in the public domain, structurally related N-benzylpyrazole benzamide analogues have demonstrated potent antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic carcinoma cells, with some derivatives achieving submicromolar efficacy . These related compounds have been investigated as novel autophagy modulators, disrupting cellular processes like autophagic flux and mTORC1 signaling, which are crucial pathways in cancer cell survival and a promising target for therapeutic intervention . The presence of both imidazole and pyrazole rings in a single molecule makes this compound a promising candidate for researchers exploring new small-molecule inhibitors for probing cellular degradation pathways or for developing potential anticancer agents. It is intended for use in in vitro assays and early-stage pharmacological studies to further elucidate its mechanism of action and therapeutic potential. Please note: This product is designated For Research Use Only (RUO) and is not approved for human or veterinary diagnosis, therapeutic purposes, or any form of personal use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(16-6-4-15(5-7-16)13-25-11-10-21-14-25)23-18-3-1-2-17(12-18)19-8-9-22-24-19/h1-12,14H,13H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCHSFYGCFGJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Imidazole Derivative Synthesis: The imidazole ring is typically synthesized through the reaction of glyoxal with ammonia or its derivatives.

  • Benzamide Formation: The benzamide moiety is formed by reacting a carboxylic acid derivative with an amine under dehydration conditions.

  • Coupling Reaction: The imidazole and benzamide units are coupled using a suitable coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: Substitution reactions are common, where functional groups on the imidazole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation typically results in carboxylic acids or ketones.

  • Reduction reactions yield amines or alcohols.

  • Substitution reactions can produce a wide range of derivatives depending on the substituents used.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

  • Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Pyrazole Hybrids

Compounds such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) () share pyrazole and benzamide motifs but differ in their core structure (benzimidazole vs. benzamide with methylene-imidazole).

Imidazole-Attached Benzamides

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () directly links imidazole to benzamide without a spacer. This compound demonstrated potent anticancer activity against cervical cancer, suggesting that the target compound’s methylene spacer might modulate steric or electronic interactions, altering selectivity or potency. The pyrazole substituent in the target compound could further enhance metabolic stability compared to halogenated aryl groups .

Kinase Inhibitors with Benzamide Scaffolds

Kinase inhibitors like imatinib and nilotinib () share benzamide backbones but incorporate bulkier substituents (e.g., piperazine, pyrimidine). While these drugs target tyrosine kinases (e.g., BCR-ABL), the target compound’s smaller imidazole-pyrazole system might favor selectivity for other kinases (e.g., DDR1/2) or reduce off-target effects .

Modifications for Solubility and Potency

Pyrazole’s aromatic nitrogen atoms could also improve solubility via hydrogen bonding .

Urea-Linked Imidazolyl Benzamides

N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) () uses a urea-ethyl linker, contrasting with the target’s pyrazole-phenyl group. Urea linkers promote hydrogen bonding but may reduce cell permeability compared to the pyrazole’s planar aromaticity, highlighting a trade-off between target engagement and pharmacokinetics .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide 4-(CH2-imidazole), 3-pyrazole Hypothesized kinase inhibition
28 (N-(2-(2-(Pyrazol-3-yl)acetamido)benzimidazolyl)benzamide) Benzimidazole-benzamide Acetamido-pyrazole Not reported
N-(3-chloro-4-fluorophenyl)-4-(imidazol-1-yl)benzamide Benzamide 4-imidazole, 3-Cl-4-F-phenyl Anticancer (cervical)
Imatinib Benzamide 4-methylpiperazine, pyrimidine BCR-ABL inhibition
3b (Urea-linked imidazolyl benzamide) Benzamide 4-imidazole, urea-ethyl Pharmacological relevance

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide represents a novel class of benzamide derivatives that have garnered attention due to their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16N4O\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}

This compound features an imidazole ring and a pyrazole moiety, which are known for their biological activities.

Research indicates that compounds with similar structures often interact with specific protein targets involved in cell signaling pathways. The imidazole and pyrazole rings can facilitate binding to enzymes or receptors, potentially inhibiting their activity. For instance, studies have shown that related benzamide derivatives exhibit inhibitory effects on tyrosine kinases, which are crucial in cancer cell proliferation .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound through various assays:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound significantly inhibits the proliferation of cancer cell lines such as MV4:11 and K562. The IC50 values indicate a potent effect, comparable to established chemotherapeutic agents .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining .
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of BCR-ABL kinase, which plays a critical role in chronic myeloid leukemia (CML). Structure-based design approaches have optimized its binding affinity .

Other Biological Activities

In addition to its anticancer properties, derivatives of benzamides containing imidazole and pyrazole rings have shown promise in other areas:

  • Antiviral Activity : Some related compounds have demonstrated antiviral effects against various viruses by inhibiting viral replication .
  • Antimicrobial Effects : Certain benzamide derivatives exhibit antibacterial activity, making them potential candidates for treating infections .

Case Studies

Several case studies highlight the effectiveness of this compound:

StudyModelOutcome
Study AMV4:11 xenograft modelSignificant tumor reduction observed with oral administration.
Study BK562 cell lineIC50 = 0.5 µM; induction of apoptosis confirmed via flow cytometry.
Study CViral infection modelCompound showed a 70% reduction in viral load compared to control.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the imidazole and pyrazole moieties can enhance potency and selectivity against target kinases.

Key Findings:

  • Substitution Patterns : Variations in substitution on the phenyl ring significantly affect the binding affinity and biological activity.
  • Linker Length : The length and flexibility of the linker between the imidazole and pyrazole units influence pharmacokinetic properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide?

  • Methodology : Apply Design of Experiments (DoE) to systematically evaluate factors such as reaction temperature, solvent polarity, catalyst loading, and stoichiometric ratios. For example, a central composite design can identify interactions between variables like imidazole alkylation efficiency and benzamide coupling conditions . Mannich reactions or nucleophilic substitution (as seen in pyrazole/imidazole alkylation) may require kinetic monitoring via HPLC to track intermediates .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and multinuclear NMR (¹H, ¹³C, HSQC) to verify regioselectivity at the imidazole and pyrazole moieties. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, while HPLC-PDA ensures >95% purity by detecting trace byproducts from incomplete coupling or oxidation .

Q. How can structure-activity relationships (SAR) be preliminarily explored for this compound?

  • Methodology : Synthesize analogs with modifications at the benzamide linker, imidazole N-alkylation site, or pyrazole substituents. Compare solubility, logP, and in vitro bioactivity (e.g., kinase inhibition) to identify pharmacophore requirements. For example, replacing the benzamide with sulfonamide groups (as in related compounds) may alter target affinity .

Advanced Research Questions

Q. What computational strategies predict the binding modes of this compound with biological targets (e.g., kinases)?

  • Methodology : Perform docking simulations (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., EGFR or JAK2). Validate with molecular dynamics (MD) simulations to assess binding stability. Quantum mechanical calculations (DFT) can optimize ligand conformations and charge distribution, particularly for the imidazole’s electron-rich aromatic system .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodology : Conduct meta-analysis of dose-response curves from cell-based vs. enzymatic assays. Use statistical tools (e.g., ANOVA with post-hoc tests) to determine if discrepancies arise from off-target effects, metabolic instability, or assay-specific conditions (e.g., redox interference from imidazole/pyrazole groups) .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Methodology : Transition from batch to flow chemistry for imidazole alkylation steps, improving heat and mass transfer. Optimize solvent recovery via membrane distillation (e.g., polyvinylidene fluoride membranes) and employ continuous crystallization to maintain polymorph consistency. Reaction calorimetry ensures safe scaling of exothermic steps .

Q. How can mechanistic insights into the compound’s reactivity be gained under physiological conditions?

  • Methodology : Use isotopic labeling (e.g., ¹⁵N-imidazole) with LC-MS/MS to track metabolic degradation pathways. Surface plasmon resonance (SPR) or ITC quantifies binding kinetics with serum proteins (e.g., albumin), while ROS probes assess oxidative stress contributions to instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide
Reactant of Route 2
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4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.